2,3,4-Tri-O-benzyl-beta-L-arabinopyranose

CAS No.: 77943-33-0

Cat. No.: VC2965997

Molecular Formula: C26H28O5

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77943-33-0 |

|---|---|

| Molecular Formula | C26H28O5 |

| Molecular Weight | 420.5 g/mol |

| IUPAC Name | (2R,3R,4S,5R)-3,4,5-tris(phenylmethoxy)oxan-2-ol |

| Standard InChI | InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25-,26-/m1/s1 |

| Standard InChI Key | HTSKDJMXBBFKKG-XDZVQPMWSA-N |

| Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@@H](O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

| SMILES | C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

| Canonical SMILES | C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Introduction

Chemical Identity and Structure

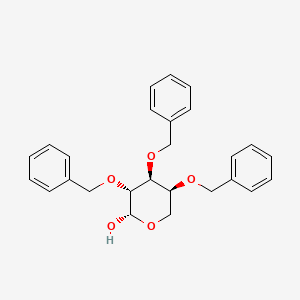

2,3,4-Tri-O-benzyl-beta-L-arabinopyranose is a modified sugar molecule with three benzyl protecting groups. Its chemical identity can be defined by the following parameters:

| Parameter | Information |

|---|---|

| CAS Number | 77943-33-0 |

| Molecular Formula | C₂₆H₂₈O₅ |

| Molecular Weight | 420.51 g/mol |

| IUPAC Name | (2S,3R,4S,5S)-3,4,5-tris(phenylmethoxy)oxan-2-ol |

| Alternative IUPAC Name | (2R,3R,4S,5R)-3,4,5-tris(phenylmethoxy)oxan-2-ol |

| MDL Number | MFCD05664044 |

| PubChem CID | 74892353 |

| InChI Key | HTSKDJMXBBFKKG-SSUZURRFSA-N |

The compound is characterized by its beta-L configuration, which determines its stereochemistry and biological activity . The structure features three benzyl groups (phenylmethoxy) attached to the 2, 3, and 4 positions of the arabinopyranose ring, with a free hydroxyl group at the anomeric position .

Physical and Chemical Properties

2,3,4-Tri-O-benzyl-beta-L-arabinopyranose possesses several distinct physical and chemical properties that make it useful for various applications:

| Property | Value | Method |

|---|---|---|

| Physical State | Solid | Observed |

| Melting Point | 76-88°C | Experimental |

| More Specific Melting Point | 76-79°C | Experimental |

| Boiling Point | 566.0±50.0°C | Predicted |

| Density | 1.21±0.1 g/cm³ | Predicted |

| Optical Rotation | +78° | c=1 in methanol |

| Water Solubility | Insoluble | Experimental |

| pKa | 12.02±0.70 | Predicted |

| Topological Polar Surface Area | 63.2 Ų | Calculated |

| Rotatable Bond Count | 12 | Calculated |

| Hydrogen Bond Acceptor Count | 6 | Calculated |

| Hydrogen Bond Donor Count | 0 | Calculated |

The compound exhibits specific optical rotation of +78° when measured in methanol solution at concentration of 1, indicating its L-configuration . It is insoluble in water but soluble in various organic solvents such as methanol, which is important for its use in organic synthesis procedures .

Applications and Uses

2,3,4-Tri-O-benzyl-beta-L-arabinopyranose serves several important functions in chemical and pharmaceutical research:

Pharmaceutical Intermediates

The compound is primarily used as a pharmaceutical intermediate in the synthesis of complex drug molecules . Its specifically protected structure allows for selective chemical modifications at the anomeric position, making it valuable in medicinal chemistry applications.

Carbohydrate Chemistry Building Block

As a protected sugar derivative, 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose serves as an important building block in carbohydrate chemistry. The selective protection of hydroxyl groups at positions 2, 3, and 4 enables controlled glycosylation reactions at the anomeric position .

Research Tool in Glycobiology

In glycobiology research, this compound enables the study of structure-activity relationships of arabinose-containing oligosaccharides. The benzyl protecting groups can be selectively removed, allowing for the synthesis of specifically modified glycosides.

Synthesis and Preparation Methods

The synthesis of 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose typically involves selective protection of the hydroxyl groups in L-arabinopyranose:

Benzylation Process

The most common method involves the reaction of L-arabinopyranose with benzyl chloride in the presence of a base. This creates the benzyl ether protecting groups at the 2, 3, and 4 positions while leaving the anomeric hydroxyl group free.

Selective Protection Strategies

To achieve the beta configuration at the anomeric position, various strategies may be employed:

-

Direct benzylation followed by anomeric control

-

Sequential protection and deprotection steps

-

Use of specific catalysts to direct stereochemistry

Similar methodology has been documented in related compounds, such as the synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside, which uses selective debenzylation-acetylation of perbenzylated sugars using ZnCl₂-Ac₂O-HOAc as the key step .

Stereochemistry and Structural Analysis

The stereochemistry of 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose is crucial to its function and reactivity:

Conformational Analysis

The compound adopts specific conformations in solution due to the steric influences of the three bulky benzyl groups. The beta configuration at the anomeric position is particularly important for its reactivity in glycosylation reactions.

Stereochemical Comparison with D-isomer

The L- and D-forms of tri-O-benzyl-beta-arabinopyranose differ significantly in their properties:

| Property | 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose | 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose |

|---|---|---|

| CAS Number | 77943-33-0 | 18039-26-4 |

| Optical Rotation | +78° (c=1 in methanol) | -70° (c=1 in methanol) |

| Melting Point | 76-88°C | 73-75°C |

| InChI Key | HTSKDJMXBBFKKG-SSUZURRFSA-N | HTSKDJMXBBFKKG-FXSWLTOZSA-N |

| Stereochemistry | 2S,3R,4S,5S | 2R,3S,4R,5R |

These differences in stereochemistry result in opposite optical rotations and different physical properties, despite having the same molecular formula .

Comparison with Related Compounds

2,3,4-Tri-O-benzyl-beta-L-arabinopyranose belongs to a family of protected sugar derivatives that share structural similarities but serve different purposes:

Related Benzylated Sugars

| Compound | Key Differences | Applications |

|---|---|---|

| 1-O-Benzoyl-2,3,4-tri-O-benzyl-beta-L-arabinose | Has benzoyl group at anomeric position | Glycosylation donor |

| 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose | Different stereochemistry (D-series) | Alternative enantiomer for specific syntheses |

| 2,3,5-Tri-O-benzyl-L-arabinosyl bromides | Different protection pattern and leaving group | Active glycosylating agents |

These compounds allow for diverse synthetic strategies in carbohydrate chemistry, depending on the specific structural requirements of the target molecules .

Research Applications and Recent Studies

Recent research has leveraged the unique properties of 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose in various fields:

Glycoconjugate Synthesis

The compound has been employed in the synthesis of complex glycoconjugates, where its well-defined stereochemistry enables precise control over the resulting glycosidic linkages.

Development of Glycomimetics

Researchers have utilized this compound in the development of glycomimetics - compounds that mimic the structure and function of naturally occurring carbohydrates but possess enhanced stability or bioactivity.

Pharmaceutical Research

In pharmaceutical development, 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose serves as a building block for the synthesis of novel therapeutic agents, particularly those targeting carbohydrate-binding proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume